2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide
Description
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetamide |
InChI |
InChI=1S/C18H17N3O4/c1-11-20-16-7-6-14(25-10-17(19)22)9-15(16)18(23)21(11)12-4-3-5-13(8-12)24-2/h3-9H,10H2,1-2H3,(H2,19,22) |
InChI Key |
QGYGUJMGPLBXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)N)C(=O)N1C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Reagents :
-
3-Methoxyphenylboronic acid
-
Pd(PPh₃)₄ (Suzuki coupling)
-
Base: Na₂CO₃
Conditions :
| Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| NAS | 3-Methoxyphenylboronic acid, Pd(PPh₃)₄ | 12 | 65 |
Ullmann-Type Coupling
For substrates with poor reactivity, CuI-mediated coupling is employed:
Methylation at the 2-Position
Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions:
Reaction :
3-(3-Methoxyphenyl)-3,4-dihydroquinazolin-4-one + CH₃I → 2-methyl derivative
Conditions :
| Methylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| CH₃I | K₂CO₃ | Acetone | 75 |
Functionalization with the Acetamide Side Chain
The acetamide moiety is introduced at the 6-position via alkylation of a phenolic oxygen with chloroacetamide:
Reaction :
6-Hydroxy-2-methyl-3-(3-methoxyphenyl)quinazolin-4-one + ClCH₂CONH₂ → Target compound
Conditions :
| Parameter | Value |
|---|---|
| Alkylating Agent | Chloroacetamide |
| Solvent | DMF |
| Reaction Time | 24 h |
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.39 (d, J = 8.8 Hz, 1H, Ar-H), 6.93–7.16 (m, 4H, Ar-H), 4.62 (s, 2H, OCH₂), 3.79 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki Coupling | High regioselectivity | Requires palladium catalyst |
| Ullmann Coupling | Tolerates electron-withdrawing groups | Longer reaction times |
| Direct Alkylation | Single-step functionalization | Moderate yields |
Optimization Strategies
Yield Enhancement
Solvent Selection
-
DMF vs. DMSO : DMF provides higher solubility for intermediates, reducing side reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazolinone core and methoxyphenyl group facilitate nucleophilic substitution. Key reactions include:
-
Methoxy group demethylation : The methoxy (-OCH₃) substituent on the phenyl ring undergoes demethylation under acidic conditions (e.g., HBr/AcOH), yielding a hydroxyl group.
-
Acetamide hydrolysis : The acetamide (-NHCOCH₃) group hydrolyzes in acidic or basic media to form carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Demethylation | HBr/AcOH, reflux | Hydroxyphenyl derivative |
| Hydrolysis | HCl/H₂O or NaOH/EtOH | Carboxylic acid |
Oxidation Reactions
The dihydroquinazolinone ring is susceptible to oxidation, converting it to a fully aromatic quinazoline system. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) : Oxidizes the 3,4-dihydro ring to a quinazoline.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) : Selectively oxidizes under mild conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic, heat | Quinazoline derivative |
| DDQ | CH₂Cl₂, rt | Aromatic quinazoline |
Cycloaddition and Click Chemistry
While the parent compound lacks alkyne/azide groups, synthetic modifications enable participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:
-
Alkyne functionalization : Introducing a propargyl group at the 6-position enables triazole formation with azides .
| Modification | Reaction Partner | Product |
|---|---|---|
| Propargylation | Sodium azide, CuSO₄ | Triazole-linked derivatives |
Electrophilic Aromatic Substitution
The quinazolinone and phenyl rings undergo electrophilic substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring.
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing solubility.
| Reaction | Reagents | Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy |
| Sulfonation | H₂SO₄ (fuming) | Quinazolinone C-2 |
Condensation Reactions
The oxo group (C=O) at the 4-position participates in condensation with:
-
Hydrazines : Forms hydrazone derivatives, useful for further functionalization.
-
Aminothiols : Generates thiazolidinone hybrids with enhanced bioactivity.
| Reactant | Product | Application |
|---|---|---|
| Hydrazine | Hydrazone | Anticancer agents |
| Cysteamine | Thiazolidinone | Anti-inflammatory leads |
Stability and Degradation
The compound demonstrates sensitivity to:
-
Strong acids/bases : Hydrolyzes the acetamide and cleaves ether linkages.
-
UV light : Photooxidation degrades the quinazolinone ring, forming nitroso byproducts.
| Condition | Degradation Pathway |
|---|---|
| HCl (6M) | Acetamide → Carboxylic acid |
| NaOH (1M) | Ether bond cleavage |
Key Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a study focusing on quinazoline derivatives reported their effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .
Case Study:
A synthesized derivative of 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.
Anti-inflammatory Properties
Quinazoline derivatives have also been explored for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.
Research Findings:
In a controlled study, the compound demonstrated a reduction in paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent. The underlying mechanism may involve the inhibition of cyclooxygenase enzymes (COX) and modulation of inflammatory pathways .
Mechanism of Action
The mechanism of action of 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Quinazolinone derivatives with acetamide side chains exhibit significant variations in bioactivity and physicochemical properties depending on substituent positions and electronic effects. Key analogs include:
Substituent Impact :
- Side Chain Modifications: Replacement of the oxyacetamide group with thioether (AJ5d) or cyanoacetamide (13b) influences solubility and reactivity. For example, AJ5d’s thioether linkage may reduce hydrolysis susceptibility compared to the target compound’s ether bond .
Physicochemical Properties
- Melting Points: AJ5d: Not specified . 13a: 288°C; 13b: 274°C (dioxane recrystallization) .
- Spectroscopic Data :
Biological Activity
The compound 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.34 g/mol. Its structure features a quinazoline core substituted with a methoxyphenyl group and an acetamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been widely studied. In vitro assays have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| A549 | 15.0 |
Anti-inflammatory Activity
Quinazoline derivatives have also shown promising anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases. This activity is crucial for developing treatments for conditions like arthritis and other chronic inflammatory disorders.
Case Studies
- Synthesis and Evaluation : A study synthesized several quinazoline derivatives, including 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide. The synthesized compounds were evaluated for their antimicrobial and anticancer activities, revealing significant efficacy against tested pathogens and cancer cell lines .
- Molecular Docking Studies : In silico studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression and inflammation. Molecular docking simulations indicated strong binding affinity to the active sites of these proteins, supporting its potential therapeutic applications .
Q & A
Q. Key Conditions :
Q. Table 1: Representative Synthesis Conditions
Advanced: How can researchers optimize the yield and purity of this compound during synthesis?
Methodological Answer:
Optimization strategies include:
- Stoichiometric Adjustments : Using excess acetyl chloride (1.5–2 equiv.) to drive acetylation to completion .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times dynamically.
- Purification Refinement : Optimize solvent gradients in column chromatography (e.g., incremental MeOH in CH₂Cl₂) to resolve closely eluting impurities .
- Crystallization : Recrystallization from ethyl acetate improves purity by removing polar byproducts .
Basic: What spectroscopic techniques are employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxyphenyl protons at δ 7.16–7.39 ppm, acetamide carbonyl at δ 169.8 ppm) .
- Mass Spectrometry : ESI/APCI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and confirms molecular weight .
- IR Spectroscopy : Identify functional groups like amide C=O (1650–1700 cm⁻¹) and quinazolinone C=O (1680–1720 cm⁻¹) .
Advanced: How can in vitro biological activity assays be designed to evaluate this compound's efficacy?
Methodological Answer:
- Antimicrobial Testing : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with positive controls like ciprofloxacin .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Assess activity against targets like dihydrofolate reductase (DHFR) using spectrophotometric assays .
Q. Table 2: Example Biological Activity Parameters
| Assay Type | Target | Protocol | Reference Compound |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 24h incubation, 37°C | Ciprofloxacin (MIC = 0.5 µg/mL) |
| Anticancer | MCF-7 cells | 48h exposure, MTT readout | Doxorubicin (IC₅₀ = 0.1 µM) |
Advanced: What strategies can resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate results using multiple methods (e.g., ATP-based viability assays alongside MTT) .
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
- Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy .
- Meta-Analysis : Compare data across studies while controlling for variables like cell passage number or bacterial strain .
Basic: What are the recommended storage conditions to ensure the compound's stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group.
- Solubility Considerations : Prepare stock solutions in DMSO (≤10 mM) and aliquot to avoid freeze-thaw cycles .
Advanced: How can computational methods predict the compound's reactivity or biological interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets like DHFR, focusing on hydrogen bonds with the quinazolinone core .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
- ADMET Prediction : Employ tools like SwissADME to estimate permeability, metabolic stability, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
